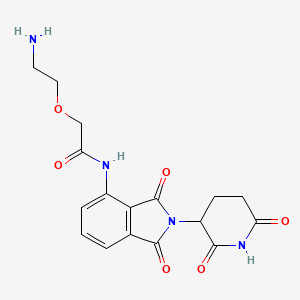
Pomalidomide-PEG1-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-PEG1-NH2 is a compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and an amine group. This compound is primarily used as a building block for the synthesis of targeted protein degraders, particularly in the development of proteolysis-targeting chimeras (PROTACs). The PEG linker enhances the solubility and stability of the compound, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-PEG1-NH2 typically involves the following steps:
Starting Materials: The synthesis begins with pomalidomide and a PEG linker with a terminal amine group.
Coupling Reaction: The PEG linker is coupled to pomalidomide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a suitable solvent like dimethylformamide (DMF).
Purification: The resulting product is purified using techniques such as column chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-PEG1-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Coupling Reactions: The PEG linker can be coupled with other functional groups to form conjugates.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Coupling Reactions: Coupling agents like DCC or N,N’-diisopropylcarbodiimide (DIC) in solvents like DMF or dichloromethane.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions include various conjugates and derivatives of this compound, which are used in the synthesis of targeted protein degraders .
Scientific Research Applications
Pomalidomide-PEG1-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and conjugates.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential in treating various diseases, including cancer and autoimmune disorders.
Industry: Utilized in the production of pharmaceuticals and research reagents
Mechanism of Action
Pomalidomide-PEG1-NH2 exerts its effects through the following mechanisms:
Targeted Protein Degradation: The compound recruits the E3 ligase Cereblon (CRBN) to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Molecular Targets: The primary molecular target is CRBN, which is involved in the regulation of various cellular processes.
Pathways Involved: The ubiquitin-proteasome pathway is the main pathway through which this compound exerts its effects
Comparison with Similar Compounds
Similar Compounds
Pomalidomide-PEG2-NH2: Similar structure with a longer PEG linker.
Pomalidomide-PEG3-NH2: Another variant with an even longer PEG linker.
Pomalidomide-methylamino-PEG1-NH2: Contains a methylamino group instead of an amine group
Uniqueness
Pomalidomide-PEG1-NH2 is unique due to its specific PEG linker length and terminal amine group, which provide optimal solubility and stability for the synthesis of targeted protein degraders. Its ability to recruit CRBN and facilitate targeted protein degradation makes it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C17H18N4O6 |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
2-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C17H18N4O6/c18-6-7-27-8-13(23)19-10-3-1-2-9-14(10)17(26)21(16(9)25)11-4-5-12(22)20-15(11)24/h1-3,11H,4-8,18H2,(H,19,23)(H,20,22,24) |
InChI Key |
VTYSKLWOGRVXFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















